![molecular formula C20H24N4O3 B5606112 1-(3-hydroxyphenyl)-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5606112.png)
1-(3-hydroxyphenyl)-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cascade reactions and other sophisticated chemical processes. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions is a notable example, showcasing the complexity and efficiency of modern synthetic chemistry techniques (Zhang, X. Zhang, & Fan, 2016).
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined by X-ray diffraction analysis. These studies reveal the significance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals, highlighting the compound's complex structural characteristics (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, leading to the formation of novel structures and functional groups. For instance, reactions involving 4-nitrophenyl-1-piperidinostyrene result in the synthesis of diverse derivatives, showcasing the compound's reactivity and potential for generating structurally diverse molecules (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in understanding the behavior of this compound. While specific studies on this compound's physical properties are not directly cited, related research on crystal structures and molecular packing provides insights into how these properties might be influenced by molecular interactions and structural conformation.
Chemical Properties Analysis
The chemical properties of the compound, including reactivity, stability, and functional group transformations, are influenced by its molecular structure. Research on similar compounds, such as ESIPT-capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles, sheds light on the complex interplay between structure and reactivity, offering valuable insights into the chemical behavior of the compound (Shekhovtsov et al., 2023).
properties
IUPAC Name |
1-(3-hydroxyphenyl)-4-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-22-10-7-21-19(22)14-5-8-23(9-6-14)20(27)15-11-18(26)24(13-15)16-3-2-4-17(25)12-16/h2-4,7,10,12,14-15,25H,5-6,8-9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFEORLPQRBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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